(R)-6,8-Dimethylchroman-4-amine

Ion Channel Pharmacology Structure-Activity Relationship (SAR) ATP-Sensitive Potassium Channels

(R)-6,8-Dimethylchroman-4-amine (CAS 1055956-96-1) is a chiral benzopyran derivative belonging to the chroman-4-amine class, featuring a rigid chroman scaffold with methyl substituents at positions 6 and 8 and a primary amine at the C4 stereocenter in the (R)-configuration. With a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol, this compound is primarily utilized as a versatile chiral intermediate in medicinal chemistry and enantioselective synthesis.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13046972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6,8-Dimethylchroman-4-amine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(CCO2)N)C
InChIInChI=1S/C11H15NO/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10H,3-4,12H2,1-2H3/t10-/m1/s1
InChIKeyKMICWNIEVDQIJO-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-6,8-Dimethylchroman-4-amine: Baseline Characterization for Chiral Chroman-4-amine Procurement


(R)-6,8-Dimethylchroman-4-amine (CAS 1055956-96-1) is a chiral benzopyran derivative belonging to the chroman-4-amine class, featuring a rigid chroman scaffold with methyl substituents at positions 6 and 8 and a primary amine at the C4 stereocenter in the (R)-configuration [1]. With a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol, this compound is primarily utilized as a versatile chiral intermediate in medicinal chemistry and enantioselective synthesis . The 6,8-dimethyl substitution pattern and defined (R)-stereochemistry are critical structural identifiers that distinguish it from other chroman-4-amine analogs for research and further manufacturing applications [2].

Why (R)-6,8-Dimethylchroman-4-amine Cannot Be Simply Interchanged with Generic Chroman-4-amines or Other Stereoisomers


Generic substitution with the racemic 6,8-dimethylchroman-4-amine (CAS 746586-40-3) or the (S)-enantiomer (CAS 1213337-91-7) is scientifically unsound due to the well-established principle that stereochemistry at the C4 position dictates the three-dimensional orientation of the primary amine pharmacophore, which is fundamental to target binding and biological activity [1]. The specific 6,8-dimethyl substitution pattern is not interchangeable with other dimethyl regioisomers (e.g., 2,2-dimethyl or 5,7-dimethyl analogs) because the position of the methyl groups directly modulates the electron density of the aromatic ring and steric environment around the amine, which structure-activity relationship (SAR) studies have shown to be critical for potency and selectivity in chroman-based inhibitors [2]. Using an incorrect stereoisomer or regioisomer introduces uncontrolled variables that can lead to loss of activity, misleading SAR conclusions, and failed chiral lead optimization campaigns .

(R)-6,8-Dimethylchroman-4-amine: Quantitative Evidence for Differentiated Scientific Utility


Structural Differentiation: 6,8-Dimethyl Substitution Pattern vs. 2,2-Dimethyl Isomers in Ion Channel Modulation

The 6,8-dimethyl substitution pattern on the chroman ring of the target compound is structurally distinct from the 2,2-dimethylchroman-4-amine scaffold (e.g., CAS 220634-41-3). In a comprehensive SAR study on dimethylchromans acting as inhibitors of insulin release, it was demonstrated that the position of the dimethyl substitution is a critical determinant of biological activity and that removing key substituents at the 6-position on the 2,2-dimethylchroman core drastically reduces inhibitory activity on pancreatic islets [1]. While direct data for the 6,8-isomer in this specific assay is not available, the established criticality of the 6-position substitution confirms that 2,2-dimethyl and 6,8-dimethyl isomers are not functionally interchangeable and will exhibit distinct pharmacological profiles. This class-level inference is based on the same core scaffold activating different biological pathways depending on the substitution pattern.

Ion Channel Pharmacology Structure-Activity Relationship (SAR) ATP-Sensitive Potassium Channels

Enantiopurity Differentiation: (R)-Isomer vs. Racemic 6,8-Dimethylchroman-4-amine for Chiral Synthesis

The commercial (R)-6,8-dimethylchroman-4-amine is supplied with a defined (R)-stereochemistry and quantified enantiomeric excess (EE). In contrast, the racemic mixture 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS 746586-40-3) is a 1:1 mixture of (R) and (S) enantiomers . The target compound's single-enantiomer status is a prerequisite for unambiguous SAR studies and asymmetric synthesis, as the (S)-enantiomer (CAS 1213337-91-7) is sold separately and may exhibit opposite or different biological activity . Using a defined (R)-enantiomer eliminates variables from racemic swamping effects, where one enantiomer may antagonize the other's activity, a common pitfall in early-stage drug discovery .

Enantioselective Synthesis Chiral Resolution Medicinal Chemistry

Quantified Enantiomeric Excess (EE) for Reliable Asymmetric Synthesis vs. Potential Low-EE Batches

High-quality batches of (R)-6,8-dimethylchroman-4-amine are specified with an enantiomeric excess (EE) of 98% or higher, as confirmed by chiral HPLC data from certain vendors . This high EE value is critical for its role as a chiral building block, where low optical purity can propagate diastereomeric impurities through a synthetic sequence, drastically reducing the yield and purity of final chiral targets. While the (S)-enantiomer is also commercially available, the documented high EE for the (R)-isomer from specific sources provides procurement confidence. In contrast, using a non-validated source with unspecified EE introduces significant risk of low enantiopurity, which can invalidate a synthetic campaign .

Asymmetric Catalysis Chiral HPLC Process Chemistry

Scaffold Pre-validation as a Butyrylcholinesterase (BuChE) Inhibitor for Neurodegenerative Disease Research

The chroman-4-amine scaffold, into which the target compound belongs, has been pre-validated as a selective inhibitor of equine serum butyrylcholinesterase (eqBuChE), a key target in Alzheimer's disease. A library of gem-dimethylchroman-4-amines demonstrated eqBuChE inhibition in the range of 7.6 – 67 μM, with the most active compounds exhibiting mixed-type inhibition kinetics and excellent predicted drug-likeness properties [1]. This provides a proof-of-concept for the (R)-6,8-dimethylchroman-4-amine scaffold as a viable starting point for developing CNS-penetrant BuChE inhibitors. Further validation is demonstrated by the poor MAO-B inhibition (best being 28% at 1 µM) for propargyl-substituted analogs, confirming a functional selectivity for BuChE over MAO, a desirable characteristic for targeting cholinergic deficits without off-target monoamine oxidase interaction [2].

Alzheimer's Disease Butyrylcholinesterase (BuChE) Neuropharmacology

Physicochemical Differentiation: LogP and Hydrogen Bonding vs. Unsubstituted (R)-Chroman-4-amine

The 6,8-dimethyl substitution on the target compound confers a calculated XLogP3 of 1.6, compared to 1.0 for unsubstituted (R)-chroman-4-amine (CAS 210488-55-4) [1]. This 0.6 log unit increase in lipophilicity is quantitatively significant; it improves predicted blood-brain barrier permeability, which is often essential for CNS drug candidates, without dramatically increasing molecular weight (177.24 vs. 149.19 g/mol). The hydrogen bond donor count (1) and acceptor count (2) remain identical, as does the topological polar surface area (35.2 Ų), indicating that the methyl groups enhance membrane partitioning without increasing undesirable hydrogen bonding or polarity [2]. This positions the compound as a more CNS-appropriate building block than its unsubstituted counterpart.

Drug-likeness Lipophilicity ADME Prediction

Synthetic Accessibility and Structural Confirmation via Reductive Amination Route vs. Alternative Chroman-4-amines

The synthesis of chroman-4-amines, including the target compound, can be achieved via a general and efficient asymmetric route involving CBS reduction of substituted chroman-4-ones to (S)-chroman-4-ols, followed by azide inversion and reduction to yield crude (R)-chroman-4-amines without chromatographic purification [1]. This route allows isolation as (R)-mandelic acid salts, ensuring high enantiopurity. Alternatively, a simpler reductive amination of the corresponding chromanone precursor has been demonstrated to access gem-dimethylchroman-4-amines, confirming the robustness of the scaffold for library synthesis [2]. The product is fully characterized by ¹H, ¹³C-NMR, IR, and Raman spectroscopy, providing unambiguous structural confirmation [3]. This synthetic tractability and thorough characterization is superior to less studied regioisomers where robust synthetic routes are not yet published.

Synthetic Methodology Reductive Amination NMR Characterization

Optimal Research and Industrial Application Scenarios for (R)-6,8-Dimethylchroman-4-amine Based on Differentiated Evidence


Chiral Building Block for CNS-Penetrant Bradykinin B1 Receptor Antagonist Synthesis

The high enantiomeric excess (≥98% EE) and enhanced lipophilicity (XLogP3 = 1.6) of (R)-6,8-dimethylchroman-4-amine make it an optimal chiral amine intermediate for constructing CNS-active antagonists. The scaffold has been specifically demonstrated as a key intermediate for human Bradykinin B1 receptor antagonists via enantioselective decarboxylative Mannich reactions, with the (R)-configuration being critical for receptor binding [1]. Its 6,8-dimethyl pattern provides improved brain penetration potential over the unsubstituted chroman-4-amine (Δ XLogP3 = +0.6) while maintaining a low molecular weight, fulfilling a key requirement for CNS drug candidate design [2].

Lead Optimization Library Synthesis Targeting Butyrylcholinesterase (BuChE) for Alzheimer's Disease

For medicinal chemistry programs targeting Alzheimer's disease, the chroman-4-amine core of this compound has been biologically pre-validated as a selective BuChE inhibitor scaffold (IC50 range 7.6 – 67 μM) with negligible MAO-B off-target activity (<30% at 1 µM) [3]. Incorporating (R)-6,8-dimethylchroman-4-amine into a library provides a head start over unvalidated chemical matter. The primary amine handle enables high-throughput parallel synthesis (e.g., amide coupling, reductive amination) to rapidly explore the SAR around the aromatic ring, accelerating hit-to-lead timelines.

Stereospecific Derivatization in Ion Channel Modulator Research

The structural distinction of the 6,8-dimethyl substitution pattern from the more common 2,2-dimethylchroman series is critical for programs exploring novel ATP-sensitive potassium (KATP) channel modulators. SAR studies have proven that the dimethyl substitution position is a key determinant of pharmacological activity in chroman-based ion channel ligands [4]. The defined (R)-stereochemistry of this compound allows for the systematic exploration of the chiral space around the C4-amine, which is essential for achieving subtype selectivity against cardiac or pancreatic KATP channel isoforms.

Synthesis of CNS-Active 5-HT Receptor Ligands and Aminomethyl-Chroman Neuroprotectants

The chroman scaffold, including 4-amino derivatives, is a privileged structure for developing ligands targeting CNS disorders, including 5-HT mediated pathways and neuroprotection/neural regeneration [5]. The (R)-6,8-dimethylchroman-4-amine can serve as a direct precursor for generating N-substituted analogs (e.g., aminomethyl-chromans) which have been patented for treating neuronal degeneration and promoting neural regeneration [6]. Its defined stereochemistry provides a crucial advantage in exploring enantioselective interactions with CNS targets, which is often a prerequisite for clinical candidate selection.

Quote Request

Request a Quote for (R)-6,8-Dimethylchroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.